1-(cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “1-(cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group (-CF3), an iodine atom, and a carboxylic acid group (-COOH) .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl-containing reagents and synthetic building blocks . The trifluoromethyl group can be introduced through various methods, including treatment of carboxylic acids with sulfur tetrafluoride . The iodine atom and the carboxylic acid group can be introduced through other synthetic routes .Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The pyrazole ring is a five-membered ring with two nitrogen atoms. The iodine atom and the carboxylic acid group are attached to the pyrazole ring .Chemical Reactions Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The reactions are typical for ketimines, which are essential substrates used in the construction of pharmacologically interesting derivatives .Scientific Research Applications
Chemistry and Synthesis Applications
1-(Cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives are key building blocks in the synthesis of heterocyclic compounds. Their reactivity allows for the creation of diverse heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility is crucial for the development of new dyes and pharmaceuticals, providing a pathway for the synthesis of complex molecules under mild conditions. The unique reactivity of these compounds enables the synthesis of cynomethylene dyes from a variety of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, and malononitriles, among others. The potential for further innovative transformations highlights the importance of these compounds in organic synthesis and drug development (Gomaa & Ali, 2020).
Biological Applications
Derivatives of this compound have shown significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These activities are attributed to the pyrazole carboxylic acid derivatives, which serve as scaffold structures in heterocyclic compounds. Their broad biological activities make them valuable for pharmaceutical applications, offering a versatile foundation for the development of new drugs and therapeutic agents (Cetin, 2020).
Anticancer and Antimicrobial Focus
Trifluoromethylpyrazoles, a class related to the subject compound, have gained attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, particularly at the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. Their potential as anti-inflammatory and antibacterial agents showcases the importance of fluorinated pyrazoles in medicinal chemistry, pointing towards a direction for the discovery of novel therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental and Biocatalyst Applications
Carboxylic acids, including those derived from this compound, have shown potential in biorenewable chemicals as precursors for a variety of industrial chemicals. Their inhibitory effects on microbes at concentrations below desired yield and titer highlight their potency as microbial inhibitors, commonly used as food preservatives. This review underscores the impact of carboxylic acids on microbial strains like E. coli and S. cerevisiae, offering insights into metabolic engineering strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic. Trifluoromethyl-containing reagents and synthetic building blocks play a vital role in organic synthesis . It is expected that many novel applications of such compounds will be discovered in the future .
Properties
IUPAC Name |
2-(cyanomethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3IN3O2/c8-7(9,10)5-3(11)4(6(15)16)14(13-5)2-1-12/h2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHPONTTTYUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N1C(=C(C(=N1)C(F)(F)F)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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